molecular formula C9H14N2 B12836250 (R)-2-(1H-Pyrrol-2-yl)piperidine

(R)-2-(1H-Pyrrol-2-yl)piperidine

Cat. No.: B12836250
M. Wt: 150.22 g/mol
InChI Key: HGYGSCWXJYCFGC-MRVPVSSYSA-N
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Description

®-2-(1H-Pyrrol-2-yl)piperidine is a chiral compound that features a pyrrole ring attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1H-Pyrrol-2-yl)piperidine typically involves the reaction of pyrrole with piperidine under specific conditions. One common method is the catalytic hydrogenation of pyrrole derivatives in the presence of piperidine. The reaction conditions often include the use of a palladium catalyst and hydrogen gas at elevated temperatures and pressures.

Industrial Production Methods

Industrial production of ®-2-(1H-Pyrrol-2-yl)piperidine may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

®-2-(1H-Pyrrol-2-yl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole and piperidine derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are often employed.

Major Products

The major products formed from these reactions include various substituted pyrrole and piperidine derivatives, which can have different functional groups attached to the rings.

Scientific Research Applications

®-2-(1H-Pyrrol-2-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of ®-2-(1H-Pyrrol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Pyrrol-2-yl)piperidine: The non-chiral version of the compound.

    2-(1H-Pyrrol-2-yl)pyrrolidine: A similar compound with a pyrrolidine ring instead of a piperidine ring.

    2-(1H-Pyrrol-2-yl)morpholine: A compound with a morpholine ring.

Uniqueness

®-2-(1H-Pyrrol-2-yl)piperidine is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral counterparts. The presence of both pyrrole and piperidine rings also provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(2R)-2-(1H-pyrrol-2-yl)piperidine

InChI

InChI=1S/C9H14N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h3,5,7-8,10-11H,1-2,4,6H2/t8-/m1/s1

InChI Key

HGYGSCWXJYCFGC-MRVPVSSYSA-N

Isomeric SMILES

C1CCN[C@H](C1)C2=CC=CN2

Canonical SMILES

C1CCNC(C1)C2=CC=CN2

Origin of Product

United States

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